Allyl(cyclohexyloxy)dimethylsilane

Description

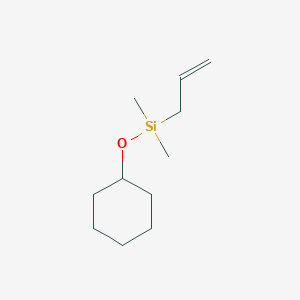

Allyl(cyclohexyloxy)dimethylsilane (C${12}$H${22}$OSi) is an organosilicon compound featuring an allyl group (CH$2$=CHCH$2$-), a cyclohexyloxy group (O-C$6$H${11}$), and two methyl groups bonded to a central silicon atom. Its structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for functional materials.

Properties

CAS No. |

81194-47-0 |

|---|---|

Molecular Formula |

C11H22OSi |

Molecular Weight |

198.38 g/mol |

IUPAC Name |

cyclohexyloxy-dimethyl-prop-2-enylsilane |

InChI |

InChI=1S/C11H22OSi/c1-4-10-13(2,3)12-11-8-6-5-7-9-11/h4,11H,1,5-10H2,2-3H3 |

InChI Key |

JFHPCGANYAOIDA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CC=C)OC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allylsilanes, including allyl(cyclohexyloxy)dimethylsilane, can be achieved through several methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes .

Another method involves the nickel-catalyzed reaction of allyl alcohols with silylzinc reagents, such as PhMe₂SiZnCl, Ph₂MeSiZnCl, and Ph₃SiZnCl. This reaction provides allylsilanes in high yields with high regioselectivity and E/Z-selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Allyl(cyclohexyloxy)dimethylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.

Substitution: Electrophilic substitution reactions are common, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and acids (e.g., hydrobromic acid) are employed.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes and silanols.

Substitution: Various substituted allylsilanes depending on the electrophile used.

Scientific Research Applications

Chemistry: Allyl(cyclohexyloxy)dimethylsilane is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds. It serves as a precursor for the synthesis of more complex organosilicon compounds .

Biology and Medicine: Research into the biological applications of allylsilanes is ongoing. These compounds have potential as intermediates in the synthesis of biologically active molecules and pharmaceuticals .

Industry: In the industrial sector, allylsilanes are used in the production of silicone-based materials, coatings, and adhesives. Their unique reactivity makes them valuable in the development of new materials with enhanced properties .

Mechanism of Action

The mechanism of action of allyl(cyclohexyloxy)dimethylsilane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes positive charges in the β position through hyperconjugation. Electrophilic additions to allylsilanes typically occur at the γ position, leading to the formation of new carbon-carbon bonds . The robustness of the silicon-carbon bond also makes these compounds suitable for various synthetic applications.

Comparison with Similar Compounds

Allyl(methoxy)dimethylsilane (C$6$H${14}$OSi)

- Structure : Replaces the cyclohexyloxy group with a methoxy (-OCH$_3$) group.

- Reactivity : The smaller methoxy group reduces steric hindrance, enhancing reactivity in nucleophilic substitutions compared to the bulkier cyclohexyloxy derivative. For example, fluorohydrin synthesis with allyl(bromomethyl)dimethylsilane achieved 60% yield but faced byproduct formation .

- Applications : Found in phytochemical extracts (e.g., Murraya koenigii), suggesting biological relevance, though cyclohexyloxy analogs may differ in bioavailability due to hydrophobicity .

- Physical Properties : Lower molecular weight (150.26 g/mol) results in lower boiling point compared to cyclohexyloxy derivatives.

Allyl(4-methoxyphenyl)dimethylsilane (C${12}$H${18}$OSi)

- Structure : Aromatic 4-methoxyphenyl group replaces the cyclohexyloxy moiety.

- Electronic Effects : The methoxyphenyl group provides electron-donating resonance effects, influencing reactivity in metal-catalyzed cross-couplings. For instance, similar allyl silanes are used in nickel-catalyzed cyclization/cross-coupling reactions .

- Boiling Point : 253°C (lit.), higher than methoxy analogs due to increased molecular weight (206.36 g/mol) and aromatic stabilization .

Allyl(chloromethyl)dimethylsilane (C$6$H${13}$ClSi)

- Structure : Chloromethyl (-CH$_2$Cl) substituent instead of cyclohexyloxy.

- Reactivity : The chlorine atom acts as a superior leaving group, enabling nucleophilic substitutions (e.g., forming fluorohydrins) but with competing elimination pathways .

- Safety : Higher volatility (MW 148.71 g/mol) and reactivity necessitate careful handling, as seen in safety data sheets for related chlorinated silanes .

Allyl(diisopropylamino)dimethylsilane (C${11}$H${25}$NSi)

- Structure: Diisopropylamino group introduces nitrogen-based electron donation.

- Applications: Used as a bifunctional crosslinker in peptide chemistry and organometallic synthesis, leveraging the amino group’s nucleophilicity. The cyclohexyloxy analog may lack such versatility due to its ether linkage .

Key Comparative Data

*Calculated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.